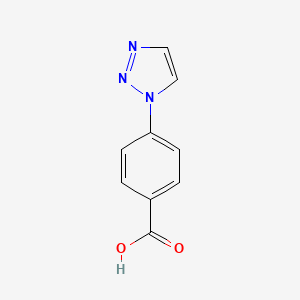

4-(1H-1,2,3-triazol-1-yl)benzoic acid

Übersicht

Beschreibung

4-(1H-1,2,3-triazol-1-yl)benzoic acid is a chemical compound that features a triazole ring attached to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-1-yl)benzoic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction, which involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The general synthetic route can be summarized as follows:

Preparation of Azide Intermediate: The starting material, 4-aminobenzoic acid, is converted to 4-azidobenzoic acid using sodium nitrite and sodium azide.

Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the triazole ring are replaced by other substituents.

Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form larger molecular structures, such as in the synthesis of polymers or complex organic molecules.

Common Reagents and Conditions

Copper(I) Catalysts: Used in the cycloaddition reaction to form the triazole ring.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

Substituted Triazoles: Formed through substitution reactions on the triazole ring.

Carboxylate Derivatives: Formed through oxidation of the benzoic acid moiety.

Alcohol Derivatives: Formed through reduction of the benzoic acid moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

4-(1H-1,2,3-triazol-1-yl)benzoic acid has shown promising anticancer properties. Research indicates that certain derivatives exhibit potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds range from 15.6 to 23.9 µM, demonstrating superior efficacy compared to the reference drug doxorubicin, which has an IC50 of 19.7 µM against MCF-7 cells .

| Compound | IC50 (MCF-7) | IC50 (HCT-116) | Normal Cell Toxicity |

|---|---|---|---|

| Doxorubicin | 19.7 µM | 22.6 µM | Moderate |

| Compound 2 | 15.6 µM | - | Low |

| Compound 5 | - | - | Low |

| Compound 14 | - | - | Low |

The mechanism of action involves the induction of apoptosis in cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

In addition to its anticancer activities, derivatives of this compound have also been evaluated for antimicrobial effects. Their ability to inhibit the growth of various pathogens makes them potential candidates for developing new antimicrobial agents .

Materials Science

Metal-Organic Frameworks (MOFs)

This compound serves as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis. Research has successfully synthesized novel MOFs using this compound combined with divalent metals .

Polymer Development

The compound is used in creating advanced materials such as polymers due to its ability to form stable complexes with metals. This property is leveraged in developing materials with specific mechanical and thermal properties suitable for various industrial applications.

Organic Synthesis

Versatile Intermediate

In organic synthesis, this compound acts as a versatile intermediate for constructing complex organic molecules. Its unique triazole ring structure allows for diverse chemical transformations, facilitating the development of various chemical entities .

Case Studies

Case Study 1: Anticancer Development

A study focused on synthesizing a series of triazole derivatives demonstrated significant anticancer activity against MCF-7 and HCT-116 cell lines. The research highlighted that compounds with specific substitutions on the triazole ring exhibited enhanced potency and selectivity towards cancer cells while maintaining low toxicity towards normal cells .

Case Study 2: MOF Synthesis

Another study explored the use of this compound as a ligand in creating novel MOFs with cadmium. The resulting structures displayed promising characteristics for gas adsorption and catalysis applications, showcasing the compound's versatility in materials science .

Wirkmechanismus

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)benzoic acid depends on its specific application:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a different triazole ring, leading to different chemical properties and applications.

4-(1H-1,2,3-triazol-1-yl)benzamide: Similar structure but with an amide group instead of a carboxylic acid group, used as HSP90 inhibitors.

Uniqueness

4-(1H-1,2,3-triazol-1-yl)benzoic acid is unique due to its specific triazole ring configuration, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This uniqueness makes it a valuable compound in various fields of research and industrial applications.

Biologische Aktivität

4-(1H-1,2,3-triazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound derivatives involves various methods, including click chemistry and traditional organic synthesis techniques. The structural characterization is typically performed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the formation of the desired triazole derivatives.

Biological Activity Overview

The biological activities of this compound derivatives have been extensively studied, revealing their potential in several therapeutic areas:

1. Anticancer Activity

Recent studies have demonstrated that certain derivatives exhibit potent anticancer properties. For instance, a series of hybrids showed significant cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 15.6 to 23.9 µM. Notably, compounds such as 2 , 5 , 14 , and 15 displayed higher potency than the reference drug doxorubicin, which had IC50 values of 19.7 µM for MCF-7 cells . These compounds induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

| Compound | IC50 (MCF-7) | IC50 (HCT-116) | Normal Cell Toxicity |

|---|---|---|---|

| Doxorubicin | 19.7 µM | 22.6 µM | Moderate |

| Compound 2 | 15.6 µM | - | Low |

| Compound 5 | - | - | Low |

| Compound 14 | - | - | Low |

2. Analgesic and Anti-inflammatory Activities

This compound also exhibits notable analgesic and anti-inflammatory properties. In animal models, it demonstrated an analgesic effect of approximately 81% in the acetic acid writhing test at a dosage of 50 mg/kg and reduced paw edema by 49.1% in the formalin test at 100 mg/kg . The compound was found to modulate inflammatory cytokines effectively, increasing anti-inflammatory IL-4 levels while decreasing pro-inflammatory cytokines IL-6 and TNF-α.

3. Antioxidant Activity

The antioxidant potential of these compounds has been evaluated using various assays such as DPPH and ABTS methods. Some derivatives showed significant radical scavenging activity comparable to standard antioxidants like butylated hydroxyanisole (BHA). For example, one derivative exhibited an ABTS scavenging activity of 88.59% at a concentration of 100 µg/mL , indicating strong antioxidant capabilities .

Case Study: Anticancer Evaluation

A specific study synthesized a series of triazole benzoic acid hybrids and evaluated their anticancer activity against several cell lines. The results indicated that modifications on the triazole ring significantly influenced the cytotoxicity profiles, suggesting that structural optimization could lead to more effective anticancer agents .

Case Study: Analgesic Effects

Another investigation focused on the analgesic effects of a derivative in rodent models. The study highlighted its efficacy in reducing pain responses significantly compared to control groups treated with standard analgesics like ketoprofen .

Eigenschaften

IUPAC Name |

4-(triazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHKCLWGWCRWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-87-4 | |

| Record name | 4-(1H-1,2,3-triazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.